molecular formula C20H14O B14325014 7-Phenylphenanthren-1-OL CAS No. 108738-16-5

7-Phenylphenanthren-1-OL

Katalognummer: B14325014
CAS-Nummer: 108738-16-5
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: OEUCOGLDPMTZLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Phenylphenanthren-1-OL is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. These compounds are characterized by a three-ring structure with various substituents. This compound is notable for its phenyl group attached to the phenanthrene core, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylphenanthren-1-OL typically involves the use of Grignard reagents. One common method is the reaction of phenylmagnesium bromide with phenanthrene-1-one, followed by hydrolysis to yield the desired alcohol . The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Phenylphenanthren-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Phenylphenanthren-1-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Phenylphenanthren-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, which are important in molecular recognition processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Phenylphenanthren-1-OL is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other phenanthrene derivatives, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

108738-16-5

Molekularformel

C20H14O

Molekulargewicht

270.3 g/mol

IUPAC-Name

7-phenylphenanthren-1-ol

InChI

InChI=1S/C20H14O/c21-20-8-4-7-18-17-11-9-15(14-5-2-1-3-6-14)13-16(17)10-12-19(18)20/h1-13,21H

InChI-Schlüssel

OEUCOGLDPMTZLC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C(=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.